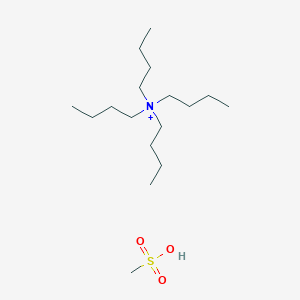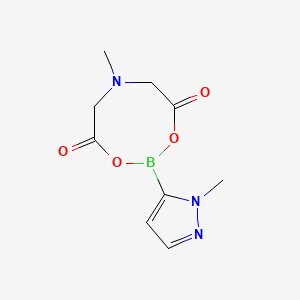
6-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a heterocyclic compound that features a unique combination of boron, nitrogen, and oxygen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 5-amino-pyrazoles with boronic acids or boronic esters. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require refluxing to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-nitrogen heterocycles.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce different boron-nitrogen heterocycles.
Applications De Recherche Scientifique
6-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts
Mécanisme D'action
The mechanism by which 6-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole ring structure and are used in similar applications, particularly in medicinal chemistry.
Imidazole-containing compounds: These compounds also feature nitrogen-containing heterocycles and have broad applications in drug development.
Uniqueness
6-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione is unique due to the presence of boron within its structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for applications that require boron-containing compounds, such as in the development of new materials and catalysts .
Propriétés
Formule moléculaire |
C9H12BN3O4 |
|---|---|
Poids moléculaire |
237.02 g/mol |
Nom IUPAC |
6-methyl-2-(2-methylpyrazol-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C9H12BN3O4/c1-12-5-8(14)16-10(17-9(15)6-12)7-3-4-11-13(7)2/h3-4H,5-6H2,1-2H3 |
Clé InChI |
ARGSXNGRWNUSLY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=NN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


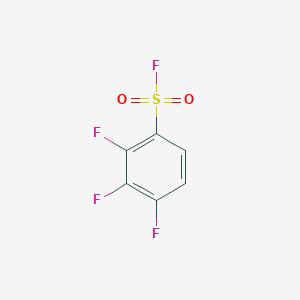
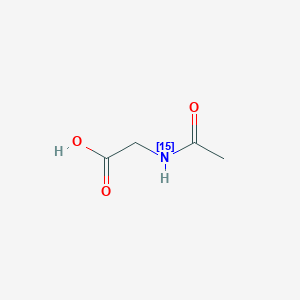
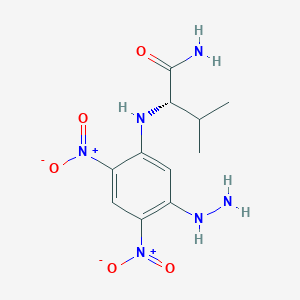
![Cucurbit[5]uril hydrate, contains acid of crystalization](/img/structure/B12054959.png)
![2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12054967.png)
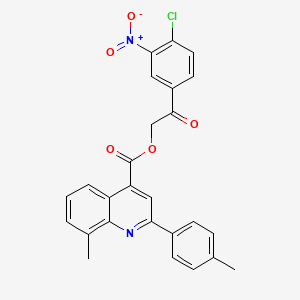

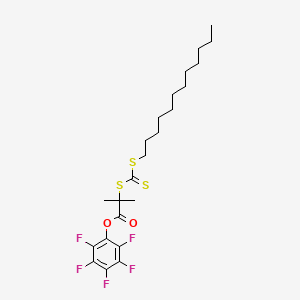
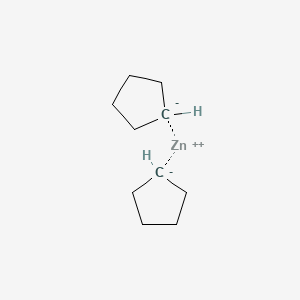
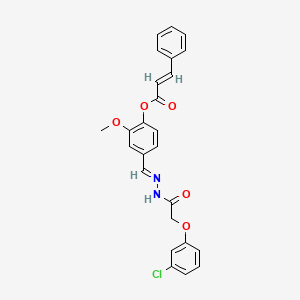
![4-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidin-2-one](/img/structure/B12055009.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-methyl-thiazol-2-yl)-amide](/img/structure/B12055021.png)
